molecular formula C14H14N2O B3055633 N',2-diphenylacetohydrazide CAS No. 6596-66-3

N',2-diphenylacetohydrazide

Cat. No.: B3055633
CAS No.: 6596-66-3
M. Wt: 226.27 g/mol
InChI Key: UITIZRPCBOEVEM-UHFFFAOYSA-N
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Description

N',2-Diphenylacetohydrazide (IUPAC name: 2,2-diphenylacetohydrazide) is a hydrazide derivative with the molecular formula C₁₄H₁₄N₂O and an average molecular mass of 226.279 g/mol . Structurally, it consists of a central acetohydrazide moiety (-CO-NH-NH₂) flanked by two phenyl groups at the α-position. This compound serves as a pivotal intermediate in organic synthesis, particularly for generating Schiff bases, heterocyclic compounds, and pharmacologically active derivatives .

Properties

CAS No.

6596-66-3

Molecular Formula

C14H14N2O

Molecular Weight

226.27 g/mol

IUPAC Name

N',2-diphenylacetohydrazide

InChI

InChI=1S/C14H14N2O/c17-14(11-12-7-3-1-4-8-12)16-15-13-9-5-2-6-10-13/h1-10,15H,11H2,(H,16,17)

InChI Key

UITIZRPCBOEVEM-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)CC(=O)NNC2=CC=CC=C2

Canonical SMILES

C1=CC=C(C=C1)CC(=O)NNC2=CC=CC=C2

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent-Modified Derivatives

2-Hydroxy-2,2-Diphenylacetohydrazide Derivatives
  • Structure : Features a hydroxyl (-OH) group at the β-position of the acetohydrazide core.
  • Synthesis : Derived from 2-hydroxy-2,2-diphenylacetic acid ester through reflux with hydrazine hydrate .
  • Applications :
    • Acts as a precursor for Schiff bases (e.g., N′-[(E)-(4-chlorophenyl)methylene]-2-hydroxy-2,2-diphenylacetohydrazide), which exhibit anticancer activity against human cancer cell lines .
    • Converts into spirocyclic compounds (e.g., 1,3,4-thiadiazol-2-ones) with antimycobacterial activity (0–86% inhibition of M. tuberculosis at 6.25 μg/cm³) .
  • Key Difference : The hydroxyl group enhances hydrogen-bonding interactions, influencing crystallinity and biological activity compared to the parent compound .
N-(2-Hydroxy-2,2-Diphenylacetyl)-N'-Aroylthioureas
  • Structure : Incorporates aroylthiourea substituents (-CS-NH-Ar) on the hydrazide nitrogen.
  • Synthesis : Reacting 2-hydroxy-2,2-diphenylacetohydrazide with aroyl isothiocyanates under ultrasonic radiation .
  • Key Difference : The thiourea moiety introduces sulfur-based reactivity and broader pharmacological applications .

Hydrazone Derivatives

N'-(Substituted Benzylidene)-2-Phenylacetohydrazides
  • Structure : Schiff bases formed by condensing 2-phenylacetohydrazide with aromatic aldehydes (e.g., 4-chloro-, 3,4,5-trimethoxy-, or furyl-substituted aldehydes) .
  • Applications :
    • Anti-inflammatory activity via COX-2 inhibition (e.g., N'-(3,4,5-trimethoxybenzylidene)-2-phenylacetohydrazide).
    • Structural flexibility allows tuning of electronic and steric properties for targeted drug design .
  • Key Difference: The hydrazone (-NH-N=CH-) linkage introduces conjugation, altering electronic spectra and binding affinity compared to non-Schiff base derivatives .
N'-(2-Hydroxybenzylidene)-2-Phenylacetohydrazide
  • Structure : A hydrazone derivative with an ortho-hydroxyphenyl substituent.
  • CAS RN : 54009-60-8
  • Applications: Enhanced metal-chelating ability due to the phenolic -OH group, useful in coordination chemistry .

Heterocyclic and Spirocyclic Derivatives

3-Substituted Benzyl-6-Phenyl-1,2-Dihydro-1,2,4,5-Tetrazines
  • Structure : Cyclized derivatives formed via POCl₃-mediated cyclization of N,N-diacylhydrazides .
  • Applications : Explored for antiproliferative activity , though less studied than Schiff base analogs.
  • Key Difference : The tetrazine ring introduces nitrogen-rich heterocyclic character, impacting solubility and redox properties .
Quinazolinone Derivatives (e.g., N',2-Diphenylacetohydrazide-7b5)
  • Structure: Incorporates a quinazolinone ring fused with the hydrazide moiety.

Comparative Data Table

Compound Molecular Formula Key Substituents/Modifications Biological Activity Synthesis Method Reference
This compound C₁₄H₁₄N₂O None Intermediate for synthesis Hydrazinolysis of ester
2-Hydroxy-2,2-diphenylacetohydrazide C₁₄H₁₄N₂O₂ -OH at β-position Anticancer, antimycobacterial Reflux with hydrazine hydrate
N'-(4-Chlorobenzylidene)-2-phenylacetohydrazide C₁₅H₁₃ClN₂O -Cl, hydrazone linkage Anti-inflammatory Schiff base condensation
N-(2-Hydroxy-2,2-diphenylacetyl)-N'-benzoylthiourea C₂₂H₁₉N₃O₂S Aroylthiourea substituent Antioxidant Ultrasonic-assisted synthesis
3-Benzyl-6-phenyl-1,2,4,5-tetrazine C₁₅H₁₂N₄ Tetrazine ring Antiproliferative Cyclization with POCl₃

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